![molecular formula C8H5ClN2OS B13043644 7-Chlorothieno[2,3-c]pyridine-2-carboxamide](/img/structure/B13043644.png)
7-Chlorothieno[2,3-c]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chlorothieno[2,3-c]pyridine-2-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms, which contributes to its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorothieno[2,3-c]pyridine-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the reaction of 2-aminothiophene with chloroacetyl chloride, followed by cyclization with a suitable base to form the thieno[2,3-c]pyridine core
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Chlorothieno[2,3-c]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various derivatives with modified functional groups, which can be further explored for their biological activities.
Applications De Recherche Scientifique
7-Chlorothieno[2,3-c]pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly as kinase inhibitors in cancer research.
Industry: It is utilized in the development of novel materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 7-Chlorothieno[2,3-c]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapies.
Comparaison Avec Des Composés Similaires
Thieno[2,3-c]pyridine: A closely related compound with similar structural features but lacking the chloro and carboxamide groups.
Thieno[3,2-d]pyrimidine: Another heterocyclic compound with a different ring fusion pattern.
Thieno[3,4-b]pyridine: A compound with a different arrangement of the sulfur and nitrogen atoms in the ring system.
Uniqueness: 7-Chlorothieno[2,3-c]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and carboxamide groups enhances its potential as a versatile intermediate in synthetic chemistry and as a bioactive molecule in medicinal research.
Propriétés
Formule moléculaire |
C8H5ClN2OS |
|---|---|
Poids moléculaire |
212.66 g/mol |
Nom IUPAC |
7-chlorothieno[2,3-c]pyridine-2-carboxamide |
InChI |
InChI=1S/C8H5ClN2OS/c9-7-6-4(1-2-11-7)3-5(13-6)8(10)12/h1-3H,(H2,10,12) |
Clé InChI |
HMJHJXQOVGAYHD-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C2=C1C=C(S2)C(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


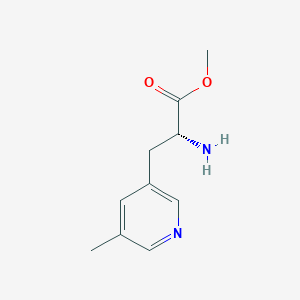
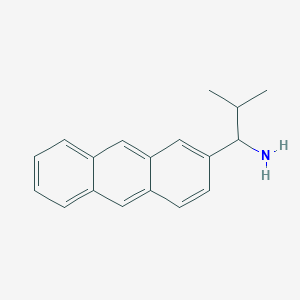


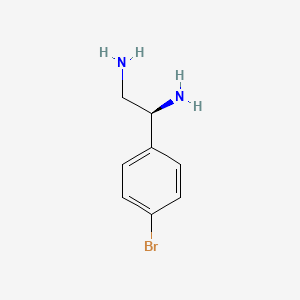

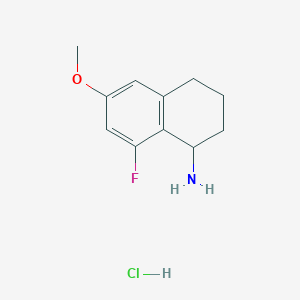
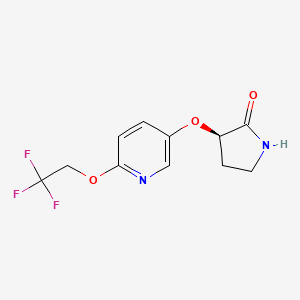
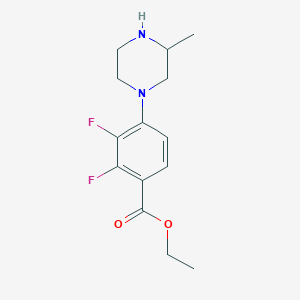
![Ethyl thieno[2,3-D]thiazole-2-carboxylate](/img/structure/B13043591.png)

![2-Methyl-1-[4-(propan-2-yloxy)phenyl]propan-1-one](/img/structure/B13043612.png)
![7-Methoxy-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline](/img/structure/B13043619.png)
![4-Chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13043627.png)
